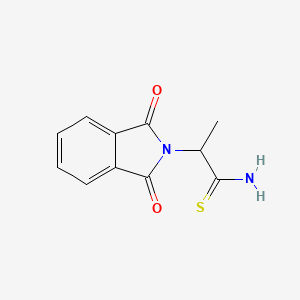
2-(1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-2-イル)プロパンチオアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide is a compound belonging to the class of organic compounds known as phthalimides. These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety.
科学的研究の応用
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes .
準備方法
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency .
化学反応の分析
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic catalysts, and the major products formed depend on the specific reaction conditions
作用機序
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
類似化合物との比較
Similar compounds to 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide include:
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties .
生物活性
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide is a compound that belongs to the class of phthalimides, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide is C17H13IN2O3S, and it features a unique isoindoline moiety that contributes to its biological properties. The compound's structure can be represented as follows:
Antioxidant Properties
Research indicates that derivatives of isoindoline compounds exhibit significant antioxidant activity. For instance, studies have shown that certain isoindoline derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The antioxidant potential of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide may similarly contribute to cellular protection against oxidative damage.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various in vitro studies. It has been observed to inhibit key inflammatory pathways, potentially through the modulation of cytokine production and the suppression of pro-inflammatory mediators. This suggests a therapeutic role in conditions characterized by chronic inflammation .
Neuroprotective Effects
In models of ischemic stroke, compounds related to 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide have shown promise in reducing infarct size and improving neurological outcomes. For example, related isoindoline derivatives have been reported to protect neuronal cells from oxidative stress and improve survival rates in neurodegenerative conditions . This neuroprotective activity could be attributed to their ability to enhance cerebral blood flow and reduce apoptosis in neurons.
The biological activity of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide is believed to involve multiple mechanisms:
- Inhibition of Platelet Aggregation : Similar compounds have been shown to inhibit platelet aggregation induced by adenosine diphosphate (ADP), which is critical for preventing thrombus formation during ischemic events .
- Scavenging Reactive Oxygen Species (ROS) : The ability to neutralize ROS plays a significant role in its antioxidant capacity.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and apoptosis.
Case Studies and Research Findings
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)propanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-6(9(12)16)13-10(14)7-4-2-3-5-8(7)11(13)15/h2-6H,1H3,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJBOYKHVKBSMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=S)N)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














